1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
CAS No.: 2034339-53-0
Cat. No.: VC4341184
Molecular Formula: C12H13F4NO4S
Molecular Weight: 343.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034339-53-0 |
|---|---|
| Molecular Formula | C12H13F4NO4S |
| Molecular Weight | 343.29 |
| IUPAC Name | 1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
| Standard InChI | InChI=1S/C12H13F4NO4S/c1-20-10-3-2-8(13)4-11(10)22(18,19)17-5-9(6-17)21-7-12(14,15)16/h2-4,9H,5-7H2,1H3 |
| Standard InChI Key | QHZXXAKXSPRNGE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Introduction
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a complex organic compound with a molecular formula of C12H13F4NO4S and a molecular weight of 343.30 g/mol . This compound features a unique combination of functional groups, including a sulfonamide moiety linked to an azetidine ring and a trifluoroethoxy group, which contribute to its chemical reactivity and potential biological activity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
Potential Biological Activity
While specific biological activities of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine are not detailed in available literature, compounds with similar structural features, such as sulfonamides and azetidine rings, have been explored for their potential in medicinal chemistry. These include anti-inflammatory, antimicrobial, and anticancer properties, as observed in related compounds like oxadiazoles.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume